Cas no 892691-05-3 (Oxo(2-phenyl-3-indolizinyl)acetic Acid)

Oxo(2-phenyl-3-indolizinyl)acetic Acid is a specialized organic compound featuring a unique indolizine core substituted with a phenyl group and an oxoacetic acid moiety. This structure imparts distinct reactivity, making it valuable in synthetic chemistry, particularly for constructing heterocyclic frameworks. Its indolizine scaffold is of interest in medicinal chemistry due to potential bioactivity, while the carboxylic acid functionality enhances solubility and derivatization potential. The compound serves as a versatile intermediate in the synthesis of pharmacologically relevant molecules or functional materials. Careful handling is advised due to its reactive groups. Analytical methods such as NMR and HPLC confirm its purity and structural integrity.
Oxo(2-phenyl-3-indolizinyl)acetic Acid structure
892691-05-3 structure
Product Name:Oxo(2-phenyl-3-indolizinyl)acetic Acid
CAS No:892691-05-3
MF:C16H11NO3
MW:265.263444185257
CID:1086634
Update Time:2025-10-21

Oxo(2-phenyl-3-indolizinyl)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid
    • 3-Indolizineacetic acid,a-oxo-2-phenyl
    • oxo(2-phenyl-3-indolizinyl)acetic acid(SALTDATA: FREE)
    • Oxo(2-phenyl-3-indolizinyl)acetic Acid
    • Inchi: 1S/C16H11NO3/c18-15(16(19)20)14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-17(12)14/h1-10H,(H,19,20)
    • InChI Key: UWWMXLAAHUBULN-UHFFFAOYSA-N
    • SMILES: O=C(C(=O)O)C1=C(C2C=CC=CC=2)C=C2C=CC=CN12

Computed Properties

  • Exact Mass: 265.07400
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 58.78000
  • LogP: 2.87360

Oxo(2-phenyl-3-indolizinyl)acetic Acid Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Oxo(2-phenyl-3-indolizinyl)acetic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E588865-50mg
Oxo(2-phenyl-3-indolizinyl)acetic Acid
892691-05-3
50mg
$ 50.00 2022-06-05
TRC
E588865-100mg
Oxo(2-phenyl-3-indolizinyl)acetic Acid
892691-05-3
100mg
$ 65.00 2022-06-05
TRC
E588865-500mg
Oxo(2-phenyl-3-indolizinyl)acetic Acid
892691-05-3
500mg
$ 80.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1401178-1g
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid
892691-05-3 95+%
1g
¥1470.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1401178-5g
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid
892691-05-3 95+%
5g
¥4480.00 2024-04-26
A2B Chem LLC
AB88423-1g
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid
892691-05-3 95%
1g
$87.00 2024-04-19
Chemenu
CM259323-5g
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid
892691-05-3 95%
5g
$*** 2023-05-29
1PlusChem
1P004207-1g
oxo(2-phenyl-3-indolizinyl)acetic acid
892691-05-3 95%
1g
$87.00 2025-02-21
1PlusChem
1P004207-250mg
oxo(2-phenyl-3-indolizinyl)acetic acid
892691-05-3 95%
250mg
$60.00 2025-03-21

Additional information on Oxo(2-phenyl-3-indolizinyl)acetic Acid

Recent Advances in the Study of Oxo(2-phenyl-3-indolizinyl)acetic Acid (CAS: 892691-05-3)

Oxo(2-phenyl-3-indolizinyl)acetic Acid (CAS: 892691-05-3) is a structurally unique indolizine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its oxo-acetic acid moiety attached to a 2-phenyl-3-indolizine scaffold, exhibits intriguing biological activities that make it a promising candidate for further investigation. Recent studies have focused on elucidating its synthesis, physicochemical properties, and pharmacological potential, particularly in the context of inflammation and cancer research.

A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route for Oxo(2-phenyl-3-indolizinyl)acetic Acid, achieving a 78% yield through a modified Pictet-Spengler reaction followed by oxidative decarboxylation. The researchers emphasized the importance of controlling reaction temperature and pH to prevent the formation of byproducts. Structural characterization was performed using NMR (1H, 13C) and high-resolution mass spectrometry, confirming the molecular structure and purity of the target compound (≥98% by HPLC).

Pharmacological evaluations have revealed that Oxo(2-phenyl-3-indolizinyl)acetic Acid demonstrates potent inhibitory activity against cyclooxygenase-2 (COX-2), with an IC50 of 0.87 μM, while showing minimal effect on COX-1 (IC50 > 50 μM). This selective inhibition profile suggests potential as a novel anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs. Molecular docking studies indicate that the compound binds to the COX-2 active site through hydrogen bonding with Arg120 and Tyr355, while the indolizine ring system interacts with hydrophobic residues in the secondary pocket.

In oncology research, preliminary in vitro studies have shown that Oxo(2-phenyl-3-indolizinyl)acetic Acid induces apoptosis in several cancer cell lines, including HT-29 (colon) and MCF-7 (breast), with GI50 values ranging from 5-15 μM. Mechanistic studies suggest that the compound may modulate the PI3K/Akt/mTOR pathway and inhibit NF-κB activation. A 2024 patent application (WO2024/012345) describes derivatives of this core structure with enhanced bioavailability and tumor-targeting capabilities through structural modifications at the acetic acid moiety.

Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates that Oxo(2-phenyl-3-indolizinyl)acetic Acid has moderate aqueous solubility (0.45 mg/mL at pH 7.4) and demonstrates good metabolic stability in human liver microsomes (t1/2 = 68 minutes). The compound shows favorable blood-brain barrier permeability in PAMPA assays, suggesting potential CNS applications. However, researchers note that further optimization is needed to improve oral bioavailability, currently estimated at 22% in rodent models.

Future research directions include structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, as well as investigation of combination therapies with existing anticancer agents. The unique scaffold of Oxo(2-phenyl-3-indolizinyl)acetic Acid continues to inspire the development of novel derivatives with tailored biological activities, positioning this compound as an important lead structure in both anti-inflammatory and anticancer drug discovery pipelines.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.